3-amino-N-(cyclopropylmethyl)-5-methylbenzamide
Description
3-Amino-N-(cyclopropylmethyl)-5-methylbenzamide is a benzamide derivative characterized by a benzene ring substituted with an amino group at position 3, a methyl group at position 5, and an amide-linked cyclopropylmethyl group. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-5-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-4-10(6-11(13)5-8)12(15)14-7-9-2-3-9/h4-6,9H,2-3,7,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAAKTUKRPTESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(cyclopropylmethyl)-5-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of a nitrobenzamide derivative to introduce the amino group. This can be achieved through catalytic hydrogenation using a palladium catalyst under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(cyclopropylmethyl)-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-amino-N-(cyclopropylmethyl)-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(cyclopropylmethyl)-5-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethyl group may enhance its binding affinity. The compound can inhibit certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-amino-N-(cyclopropylmethyl)-5-methylbenzamide and analogous benzamide derivatives:
Detailed Research Findings
Substituent Effects on Reactivity and Bioactivity
- Amino Group: The 3-amino substituent in the target compound enhances solubility via hydrogen bonding and may serve as a pharmacophore in receptor interactions. In contrast, the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates coordination in catalytic reactions .
- Cyclopropylmethyl vs.
- Electron-Withdrawing Groups : Compounds like the trifluoromethyl-substituted benzamide in exhibit distinct electronic profiles, favoring applications in high-affinity target binding (e.g., enzyme inhibition) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The cyclopropylmethyl group balances lipophilicity better than straight-chain alkyl or benzyl groups, as inferred from comparative studies .
Biological Activity
3-Amino-N-(cyclopropylmethyl)-5-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a benzamide structure with an amino group and a cyclopropylmethyl substituent. The synthesis typically involves the reaction of 3-amino-5-methylbenzoic acid with cyclopropylmethylamine, often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane at controlled temperatures.
Biological Activity
This compound has been investigated for various biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anticancer Activity : Research has suggested that it may possess anticancer properties, particularly in inhibiting the growth of specific cancer cell lines. These findings are supported by in vitro assays demonstrating cytotoxic effects on tumor cells.
- Mechanism of Action : The compound is believed to interact with specific molecular targets, potentially modulating enzyme activity or receptor binding, which leads to its observed biological effects .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentration ranges for potential therapeutic applications.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro studies assessed the compound's effects on various cancer cell lines, including breast and colon cancer. The results demonstrated significant inhibition of cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways.
Discussion
The unique combination of functional groups in this compound contributes to its diverse biological activities. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical trials to establish efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
